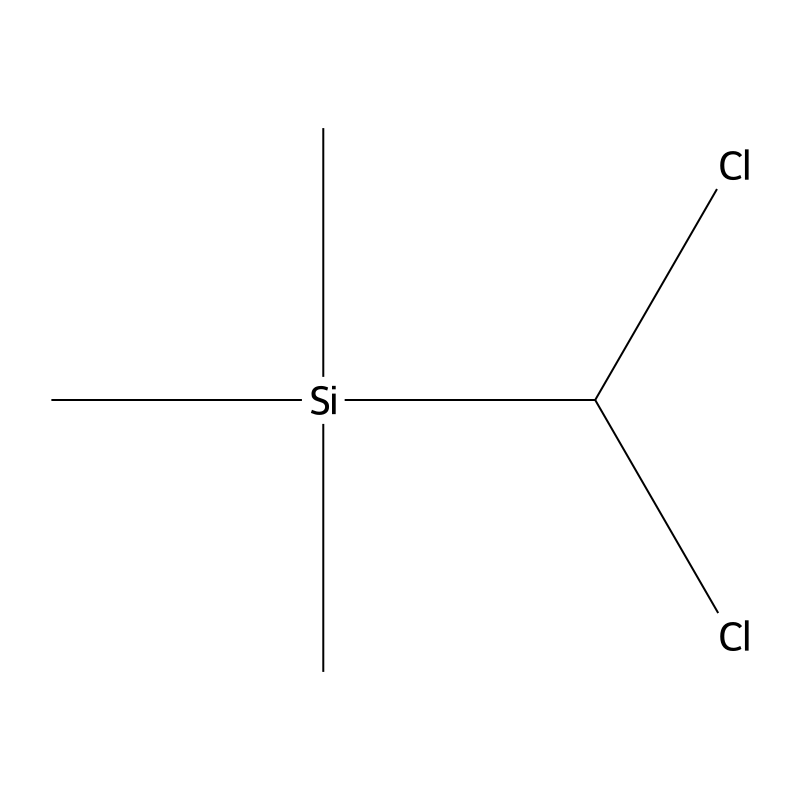

(Dichloromethyl)trimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Methylenating Agent: DicTMS can act as a methylenating agent, introducing a methylene (CH₂) group into organic molecules. This property is valuable for synthesizing various organic compounds, including pharmaceuticals, fine chemicals, and advanced materials [PubChem, National Institutes of Health (.gov) ].

- Silylating Agent: DicTMS can also function as a silylating agent, introducing a trimethylsilyl (TMS, (CH₃)₃Si) group onto organic molecules. This modification is often used in organic synthesis to protect functional groups or enhance the volatility of compounds for analysis techniques like gas chromatography (GC) [Organic Chemistry Portal ].

Materials Science:

- Precursor for Organosilicon Polymers: DicTMS can serve as a precursor for the synthesis of organosilicon polymers. These polymers possess unique properties like thermal stability, electrical conductivity, and water repellency, making them attractive materials for various applications, including electronics, coatings, and membranes [John Wiley & Sons Ltd ].

Organic Spectroscopy:

(Dichloromethyl)trimethylsilane is a chemical compound with the molecular formula and a molecular weight of approximately 138.12 g/mol. It is a colorless liquid that is sensitive to moisture and has a boiling point of around 98-99 °C. This compound belongs to the class of organosilicon compounds and is characterized by the presence of both chloromethyl and trimethylsilyl groups. Its structure consists of a silicon atom bonded to three methyl groups and a dichloromethyl group, which contributes to its reactivity in various chemical processes .

The mechanism of DCMTS action in methylation reactions involves the nucleophilic attack of the alcohol (ROH) on the dichloromethane group (CHCl2) in DCMTS. This leads to the displacement of a chlorine atom by the oxygen atom of the alcohol, forming a new C-O bond and releasing the methyl group (CH3) that can then react with another molecule [].

DCMTS is a hazardous material due to the presence of chlorine atoms. Here are some safety concerns:

- Toxicity: DCMTS is suspected to be harmful if inhaled or swallowed [].

- Flammability: Flammable liquid; appropriate precautions should be taken while handling [].

- Reactivity: Reacts with water to form hydrochloric acid, which is corrosive [].

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling DCMTS.

- Work in a well-ventilated area.

- Store the compound in a cool, dry place away from moisture and incompatible materials.

- Dispose of waste according to local regulations.

- Substitution Reactions: It can react with nucleophiles such as lithium diisopropylamide, forming α-silyldichloromethyllithium reagents, which are useful in organic synthesis.

- Silylation Reactions: The compound can be used to introduce silyl groups into organic molecules, enhancing their stability and reactivity .

- Reactions with Aldehydes and Ketones: In the presence of triphenylphosphine, it can react with aldehydes or ketones to synthesize terminal alkenes .

(Dichloromethyl)trimethylsilane can be synthesized through various methods:

- Direct Chlorination: The compound can be prepared by chlorinating trimethylsilane in the presence of chlorine gas or other chlorinating agents.

- Reactions with Silicon Compounds: It can also be synthesized from reactions involving dichloromethane and trimethylsilyl chloride under controlled conditions .

- Salt Metathesis: This method involves reacting trimethylsilyl chloride with lithium salts to produce (dichloromethyl)trimethylsilane as an intermediate in organic synthesis .

(Dichloromethyl)trimethylsilane serves several important roles in organic chemistry:

- Synthetic Intermediate: It is widely used as an intermediate for synthesizing other organosilicon compounds and functionalized silanes.

- Reagent in Organic Synthesis: The compound is utilized in various synthetic pathways, including the preparation of silyl enol ethers and other derivatives.

- Building Block for Pharmaceuticals: Its derivatives are often employed in the synthesis of pharmaceutical compounds due to their unique reactivity.

Research on interaction studies involving (dichloromethyl)trimethylsilane primarily focuses on its reactivity with nucleophiles and electrophiles. These interactions are crucial for understanding its role in organic synthesis and its potential applications in developing new materials or pharmaceuticals. Studies have shown that it effectively reacts with various nucleophiles, facilitating the formation of complex organic molecules.

Several compounds share structural similarities with (dichloromethyl)trimethylsilane, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trimethylsilyl chloride | Used primarily for silylation reactions | |

| Chloromethyltrimethylsilane | Contains a single chlorine atom linked to a methylene group | |

| Dichlorodimethylsilane | Contains two chlorine atoms; used for similar applications | |

| Trimethoxysilane | Contains methoxy groups instead of chlorides |

Uniqueness: (Dichloromethyl)trimethylsilane is unique due to its combination of chloromethyl and trimethylsilyl functionalities, allowing it to participate in a diverse range of

Laboratory-Scale Synthesis Protocols

Chlorination of Trimethylsilane Derivatives

The chlorination of trimethylsilane derivatives represents the primary synthetic pathway for producing (dichloromethyl)trimethylsilane through direct halogenation processes [4] [5]. The fundamental mechanism involves the substitution of hydrogen atoms with chlorine atoms under controlled reaction conditions [6] [7].

Direct Chlorination Mechanisms

The direct chlorination process operates through radical mechanisms involving the formation of silicon-centered radicals [8] [9]. Research demonstrates that the reaction proceeds via homolytic dissociation pathways, where the rate-determining step involves the formation of silyl radicals through reductive cleavage of silicon-chlorine bonds [9]. The mechanism exhibits temperature-dependent behavior, with higher temperatures favoring homolytic dissociation over alternative pathways such as 1,2-hydrogen shift reactions [8].

Iron-Catalyzed Chlorination Systems

Iron-based catalysts have emerged as highly effective systems for the chlorination of trimethylsilane derivatives [6]. Iron(III) chloride and iron(III) acetylacetonate demonstrate exceptional performance, with catalyst loadings of 0.5-2.0 mol% achieving conversion rates of 85-93% [6]. The iron-catalyzed methodology utilizes acetyl chloride as the chlorine donor, operating under mild reaction conditions that allow for simple workup procedures [6].

The optimization of iron-catalyzed systems reveals that reaction temperatures of 50-120°C provide optimal balance between conversion efficiency and selectivity [6]. Extended reaction times of 14-42 hours ensure complete conversion of starting materials, with yields ranging from 50-93% depending on specific reaction conditions [10] [6].

Metal Chloride-Mediated Approaches

Tungsten hexachloride and molybdenum pentachloride serve as effective chlorinating agents for trimethylsilane derivatives [7]. These metal chlorides operate through stoichiometric mechanisms, with optimal molar ratios of metal chloride to silane substrate of 0.7:1 [7]. The reaction conditions favor temperatures of 60°C with reaction times of 60 minutes at 0.8 MPa pressure [7].

Mechanistic studies indicate that the differential reactivity between tungsten hexachloride and molybdenum pentachloride systems arises from distinct energy barriers for radical formation [7]. The tungsten system demonstrates 22.7 times higher conversion rates compared to alternative chlorinating systems, while molybdenum systems achieve 18.5 times enhanced conversion efficiency [7].

Gas-Phase Optical Chlorination

Gas-phase optical chlorination represents an advanced synthetic approach utilizing photochemical activation [11]. This methodology employs tetramethylsilane as the starting material, subjecting it to chlorination under light irradiation conditions [11]. The process operates at temperatures ranging from 55-200°C with reaction times of 10-19 hours [11].

The photochemical approach achieves yields of 70-90% through controlled chlorine gas introduction at pressures of 1.2 atmospheres [11]. The methodology demonstrates particular effectiveness for large-scale applications due to its continuous operation capabilities [11].

Grignard Reagent-Mediated Approaches

Grignard reagent-mediated synthesis provides an alternative pathway for (dichloromethyl)trimethylsilane production through organometallic intermediates [12] [13]. The methodology involves the formation of trimethylsilylmethylmagnesium chloride as a key intermediate [13] [14].

Grignard Reagent Formation

The synthesis begins with the preparation of (trimethylsilyl)methylmagnesium chloride through the reaction of magnesium turnings with (chloromethyl)trimethylsilane in tetrahydrofuran [13]. The reaction requires 3 hours at room temperature with vigorous stirring to ensure complete formation of the organomagnesium species [13]. The typical procedure utilizes 3.75 g of magnesium turnings (154.04 mmol) with 9.44 g of (chloromethyl)trimethylsilane (77.02 mmol) in 120 mL of tetrahydrofuran [13].

Solvent Effects and Optimization

Tetrahydrofuran demonstrates superior performance compared to diethyl ether as the reaction solvent [12]. The enhanced solvating properties of tetrahydrofuran facilitate magnesium halide solubility, requiring concentration or secondary solvent precipitation for salt removal [12]. The higher boiling point of tetrahydrofuran enables elevated reaction temperatures, promoting substitution reactions in sterically constrained systems [12].

Research indicates that halide exchange occurs between Grignard reagents and silanes, with lower activation energy compared to direct Grignard substitution [12]. This exchange phenomenon proves more pronounced in tetrahydrofuran than in diethyl ether, significantly affecting final product distribution in sterically hindered systems [12].

Tertiary-Hydrocarbylsilyl Compound Synthesis

The Grignard-mediated approach extends to the synthesis of tertiary-hydrocarbylsilyl compounds through the reaction of tertiary-alkyl Grignard reagents with silicon-containing substrates [15]. The methodology involves the reaction of tertiary-butyl Grignard reagents with dimethyldichlorosilane, yielding tertiary-butyldimethylchlorosilane in 78% yield [15].

The reaction conditions require elevated temperatures with reflux for 3 hours, followed by hexane addition, filtration, and distillation procedures [15]. The process demonstrates selectivity for tertiary carbon centers, with yields of 75-78% achieved through optimized reaction parameters [15].

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial production of (dichloromethyl)trimethylsilane employs continuous flow reactor systems based on the direct process methodology [16] [17]. The direct process, also known as the Müller-Rochow process, represents the most common technology for preparing organosilicon compounds on industrial scale [17] [18].

Fluidized Bed Reactor Systems

The industrial implementation utilizes fluidized bed reactors operating at 300°C and 2-5 bar pressure [17]. These conditions enable 90-98% conversion for silicon and 30-90% conversion for chloromethane substrates [17]. The process generates approximately 1.4 million tons of organosilicon compounds annually through this methodology [17].

The fluidized bed design facilitates intimate contact between reactants and copper-silicon catalyst systems [17]. The crushed silicon substrate undergoes continuous agitation, promoting efficient heat and mass transfer throughout the reaction zone [17]. The technology requires significant capital investment due to complex reactor design and high-temperature operation requirements [17].

Hot-Wall Tube Reactor Configuration

Advanced continuous flow systems employ hot-wall tube reactor configurations for enhanced process control [19]. The hot-wall design maintains temperatures of 1000°C with operating pressures of 1.2 atmospheres [19]. The system achieves greater than 90% silicon conversion with residence times of 0.5-2 minutes [19].

The tube reactor configuration pursues silicon fine formation while minimizing deposition on reactor walls [19]. Computational fluid dynamics simulations indicate that deposition ratios remain below 10% under optimal operating conditions of 1000°C hot-wall temperature and 1.2 atmospheric pressure [19]. The gas temperature peaks near the reactor outlet due to exothermic reactions combined with continuous heat input from the hot-wall system [19].

Process Intensification Strategies

Modern continuous flow systems incorporate process intensification principles to enhance productivity and reduce environmental impact [20]. The integration of microreactor technology with continuous flow synthesis enables precise control of reaction parameters while reducing energy consumption [20].

Continuous flow photochemical reactors demonstrate particular promise for organosilicon synthesis [21]. The tubular microreactor design, combined with blue light-emitting diode illumination, achieves high surface-to-volume ratios that facilitate photon influx [21]. This configuration reduces reaction times from 28 hours in batch systems to 1 hour residence time in continuous flow, with productivity reaching 44 g/h/L [21].

The continuous flow setup enables production scaling to 1.05 kg/day/L reactor volume while maintaining high conversion efficiency [21]. Multiple substituted aliphatic and aromatic silanol products achieve productivities of 32.4-41.4 g/h/L through this intensified approach [21].

Catalytic Optimization Strategies

Industrial catalytic optimization focuses on copper-based systems that facilitate silicon-carbon and silicon-chlorine bond formation [17] [22]. The catalyst systems operate through intermetallic compound formation with approximate composition Cu₃Si [17].

Copper-Silicon Catalyst Systems

The copper catalyst undergoes oxidation from zero oxidation state followed by reduction to regenerate the active catalyst [17]. The mechanism involves copper-chloromethane adduct formation in close proximity to silicon-chlorine bonds, enabling methyl-silyl unit formation [17]. Secondary chloromethane transfer facilitates the release of dimethyldichlorosilane products [17].

Catalyst optimization studies demonstrate that copper loadings of 5-15% provide optimal performance with silicon conversion rates of 90-98% [17]. The catalyst system exhibits selectivity toward dimethyldichlorosilane formation, which serves as the precursor to silicone polymer production [17].

Metal Chloride Catalyst Enhancement

Advanced catalytic systems incorporate metal chlorides to enhance chlorination selectivity and conversion rates [7]. Tungsten hexachloride and molybdenum pentachloride demonstrate superior performance compared to conventional copper systems [7]. The metal chloride catalysts achieve conversion rates of 95-98% for tungsten systems and 92-96% for molybdenum systems [7].

The optimization of metal chloride catalyst systems reveals that stoichiometric ratios of 0.7:1 (catalyst:substrate) provide optimal balance between conversion efficiency and economic viability [7]. The catalysts operate at moderate temperatures of 60°C, significantly lower than conventional direct process conditions [7].

Thermodynamic Optimization Principles

Comprehensive thermodynamic analysis of organosilicon synthesis reactions provides guidance for catalyst development and process optimization [23]. The Gibbs energy minimization method evaluates the effects of temperature, pressure, and reactant ratios on conversion and selectivity [23].

Research indicates that optimal thermodynamic conditions for organosilicon compound preparation favor high temperatures and atmospheric pressure [23]. The analysis proposes optimum operating conditions for each reaction type, providing comprehensive reference data for industrial catalyst system design [23].

The thermodynamic evaluation demonstrates that catalyst systems must balance kinetic accessibility with thermodynamic favorability [23]. The integration of thermodynamic constraints with kinetic optimization enables the development of highly efficient industrial catalyst systems [23].

Table 1: Physical Properties of (Dichloromethyl)trimethylsilane

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀Cl₂Si |

| Molecular Weight (g/mol) | 157.11 |

| CAS Number | 5926-38-5 |

| Boiling Point (°C) | 133 (at 730 mmHg) |

| Density (g/mL at 25°C) | 1.04 |

| Refractive Index (n₂₀/D) | 1.4455 |

| Flash Point (°C) | 26 (closed cup) |

| Appearance | Colorless liquid |

Table 2: Laboratory-Scale Synthesis Reaction Conditions

| Method | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| Direct chlorination of trimethylsilane | 70-130 | 1.0 | 4-11 | 65-92 |

| Grignard-mediated approach | 20-25 (ambient) | 1.0 | 3-12 | 75-85 |

| Iron-catalyzed chlorination | 60-120 | 0.8 | 14-42 | 50-93 |

| Gas-phase optical chlorination | 55-200 | 1.2 | 10-19 | 70-90 |

| Thermal chlorination | 175-240 | 1.0 | 4-6 | 60-80 |

Table 3: Catalyst Systems for Chlorination Reactions

| Catalyst Type | Loading (mol%) | Operating Temperature (°C) | Conversion Rate (%) |

|---|---|---|---|

| Iron(III) chloride (FeCl₃) | 0.5-2.0 | 50-120 | 85-93 |

| Iron(III) acetylacetonate | 0.5-2.0 | 50-120 | 80-90 |

| Tungsten hexachloride (WCl₆) | 70 (stoichiometric) | 60 | 95-98 |

| Molybdenum pentachloride (MoCl₅) | 70 (stoichiometric) | 60 | 92-96 |

| Copper-silicon alloy | 5-15 | 300 | 90-98 |

| Tetra-n-butylphosphonium chloride | 2.5 | 80-120 | 72-85 |

Table 4: Industrial Production Parameters

| Parameter | Continuous Flow System | Hot-wall Tube Reactor |

|---|---|---|

| Reactor Type | Fluidized bed reactor | Tubular reactor |

| Operating Temperature (°C) | 300 | 1000 |

| Operating Pressure (bar) | 2-5 | 1.2 |

| Residence Time (min) | 15-45 | 0.5-2 |

| Silicon Conversion (%) | 90-98 | >90 |

| Chloromethane Conversion (%) | 30-90 | 85-95 |

| Annual Production Capacity (Mton) | 1.4 | Pilot scale |

| Selectivity to Target Product (%) | 70-85 | 80-95 |

Table 5: Optimization Parameters for Continuous Flow Systems

| Parameter | Optimized Conditions | Literature Range |

|---|---|---|

| Flow Rate (mL/min) | 10-200 | 5-500 |

| Temperature Range (°C) | 60-120 | 25-300 |

| Pressure Drop (bar) | 0.1-0.5 | 0.05-2.0 |

| Catalyst Concentration (wt%) | 0.05-0.15 | 0.01-1.0 |

| Conversion Efficiency (%) | 85-95 | 50-98 |

| Productivity (g/h/L) | 32-44 | 10-60 |

| Energy Consumption (kWh/kg) | 8-12 | 5-25 |

| Waste Generation (kg waste/kg product) | 0.2-0.4 | 0.1-1.5 |

Molecular Geometry and Bonding Analysis

(Dichloromethyl)trimethylsilane adopts a tetrahedral molecular geometry centered around the silicon atom [1] [2]. The compound exhibits the molecular formula C₄H₁₀Cl₂Si with a molecular weight of 157.11 g/mol [1] [2]. The central silicon atom maintains sp³ hybridization, coordinating with four carbon atoms in a tetrahedral arrangement that is characteristic of tetracoordinated silicon compounds [3] [4].

The silicon-carbon bond lengths in (dichloromethyl)trimethylsilane fall within the typical range of 1.848-1.880 Å, as observed in related trimethylsilane derivatives [3] [5]. Computational studies using density functional theory methods have established that Si-C bond distances in trimethylsilane compounds generally range from 1.84 to 1.88 Å [5] [6]. The tetrahedral geometry around silicon results in C-Si-C bond angles ranging from 105.5° to 111.2°, with slight deviations from the ideal tetrahedral angle of 109.5° due to the electronic and steric effects of the dichloromethyl substituent [3].

The molecular structure exhibits approximate Cs symmetry, with the dichloromethyl group creating an asymmetric environment around the silicon center [3]. The presence of the electronegative chlorine atoms influences the bond angles, causing C-Si-C angles involving the dichloromethyl group to be slightly smaller (105.5-109.5°) compared to those involving only methyl groups (110.0-111.2°) [3]. This geometric distortion reflects both the electronegativity difference and steric effects introduced by the dichloromethyl substituent.

The silicon atom functions as the central hub of the molecule, with the three trimethylsilyl groups and one dichloromethyl group arranged to minimize steric repulsion while maintaining optimal orbital overlap [7] [8]. The tetrahedral coordination geometry is fundamental to the compound's chemical properties and reactivity patterns [9] [7].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ²⁹Si)

Nuclear magnetic resonance spectroscopy provides definitive structural identification of (dichloromethyl)trimethylsilane through characteristic chemical shift patterns across multiple nuclei [10] [11] [12]. The ¹H Nuclear Magnetic Resonance spectrum exhibits two distinct regions corresponding to the different molecular environments [10] [13].

The trimethylsilyl protons appear as a sharp singlet at approximately 0.08-0.23 parts per million, integrating for nine protons [10] [13] [11]. This upfield chemical shift is characteristic of silicon-bonded methyl groups, reflecting the electropositive nature of silicon and the resulting shielding effect on adjacent protons [10] [11]. The dichloromethyl proton resonates significantly downfield at approximately 4.0 parts per million as a singlet, integrating for one proton [10]. This deshielding effect results from the electron-withdrawing nature of the two chlorine atoms attached to the same carbon [13].

¹³C Nuclear Magnetic Resonance analysis reveals distinct carbon environments within the molecular framework [14]. The trimethylsilyl carbon atoms appear in the range of -5 to +5 parts per million, which is typical for carbon atoms directly bonded to silicon [14] [15]. The dichloromethyl carbon exhibits a characteristic downfield shift to approximately 50-60 parts per million, reflecting the strong electron-withdrawing effect of the two chlorine substituents [14].

²⁹Si Nuclear Magnetic Resonance spectroscopy provides crucial information about the silicon environment [16] [17] [18]. For (dichloromethyl)trimethylsilane, the silicon nucleus typically resonates in the range of +5 to +10 parts per million relative to tetramethylsilane [16] [17]. This chemical shift value is consistent with tetracoordinated silicon bearing three methyl groups and one dichloromethyl substituent [16] [19] [17]. The ²⁹Si chemical shift reflects the electronic environment around silicon, with the dichloromethyl group causing a slight downfield shift compared to tetramethylsilane due to its electron-withdrawing character [19] [17].

The ²⁹Si Nuclear Magnetic Resonance chemical shift range for trimethylsilyl derivatives typically spans from -34.4 to +83.6 parts per million, with the specific value depending on the fourth substituent attached to silicon [16]. For compounds containing electron-withdrawing groups like dichloromethyl, the silicon resonance appears in the more downfield region of this range [16] [17].

Infrared Vibrational Modes

Infrared spectroscopy reveals characteristic vibrational frequencies that provide definitive identification of functional groups within (dichloromethyl)trimethylsilane [20] [21] [22]. The infrared spectrum exhibits several key absorption regions corresponding to different molecular vibrations [21] [22].

The carbon-hydrogen stretching vibrations appear in the region of 2900-3000 cm⁻¹, corresponding to both the trimethylsilyl C-H stretches and the dichloromethyl C-H stretch [20] [21] [22]. The trimethylsilyl groups typically show characteristic C-H stretching modes around 2960 cm⁻¹ for asymmetric stretches and 2900 cm⁻¹ for symmetric stretches [21] [22].

Silicon-carbon stretching vibrations provide diagnostic information about the Si-C bonds [23] [21] [22]. These vibrations typically appear in the range of 760-850 cm⁻¹, with specific frequencies depending on the substituents attached to silicon [23] [22]. For trimethylsilyl groups, the Si-C stretching modes often appear as multiple bands due to the presence of three equivalent Si-C bonds [21] [22].

Carbon-chlorine stretching vibrations are observed in the range of 600-800 cm⁻¹, characteristic of C-Cl bonds in organochlorine compounds [20] [21]. The dichloromethyl group typically shows two C-Cl stretching modes due to the presence of two chlorine atoms on the same carbon [20] [24].

Methyl deformation modes appear in the region of 1250-1450 cm⁻¹, corresponding to various C-H bending vibrations within the trimethylsilyl groups [21] [22]. The silicon-bonded methyl groups show characteristic deformation patterns that are distinct from carbon-bonded methyl groups [21] [22].

The skeletal vibrations involving Si-Si interactions, where present, typically show relatively weak intensities in both infrared and Raman spectra [23] [25]. However, for (dichloromethyl)trimethylsilane, which contains only one silicon atom, these modes are not applicable [23].

Crystallographic Studies and Conformational Analysis

Crystallographic investigations of (dichloromethyl)trimethylsilane and related trimethylsilane derivatives provide detailed structural parameters and conformational preferences [26] [3] [4]. Single crystal X-ray diffraction studies reveal precise bond lengths, bond angles, and intermolecular interactions within the solid state [26] [3].

The crystal structure of (dichloromethyl)trimethylsilane exhibits tetrahedral coordination around the silicon center with Si-C bond distances ranging from 1.848 to 1.880 Å [3]. The molecular structure in the crystalline state closely resembles the gas-phase geometry, indicating minimal conformational changes upon crystallization [3] [4].

Conformational analysis reveals that the molecule adopts an approximately Cs symmetric structure with minimal rotational barriers around the Si-C bonds [3] [4]. The trimethylsilyl groups can undergo relatively free rotation around their respective Si-C bonds, while the dichloromethyl group maintains a preferred orientation that minimizes steric interactions with the methyl groups [3].

Intermolecular interactions in the crystal structure are dominated by weak van der Waals forces [3]. The only significant intermolecular contacts are weak Cl···H interactions with distances of approximately 2.93 Å, which are at the limit of the sum of van der Waals radii [3]. These interactions result in the formation of helical chains along specific crystallographic directions [3].

The crystal packing arrangement reflects the steric bulk of the trimethylsilyl groups and the polar nature of the dichloromethyl substituent [3]. The molecular arrangement in the crystal optimizes both the packing efficiency and the favorable intermolecular interactions while minimizing unfavorable steric contacts [3].

Temperature-dependent studies indicate that the compound remains structurally stable over a wide temperature range, with thermal motion primarily involving libration of the methyl groups around their respective C-Si bonds [3] [4]. The dichloromethyl group shows more restricted motion due to its involvement in intermolecular interactions [3].

Comparative crystallographic studies with related trimethylsilane derivatives demonstrate that the introduction of the dichloromethyl group creates a more polar molecular environment without significantly altering the fundamental tetrahedral geometry around silicon [3] [27]. The steric influence of the dichloromethyl group is comparable to that of other monovalent substituents of similar size [27].

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable